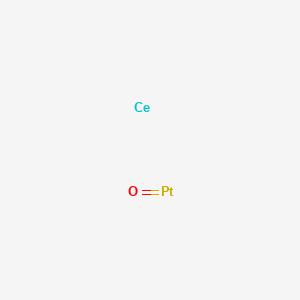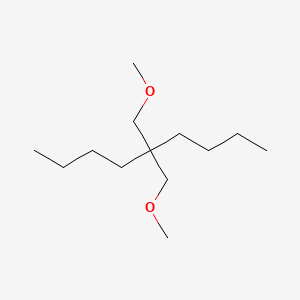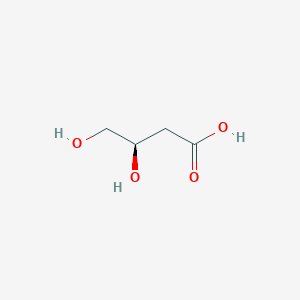
Butanoic acid, 3,4-dihydroxy-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3,4-dihydroxy-, (3R)- is an organic compound with the molecular formula C4H8O4. It is a derivative of butanoic acid, featuring hydroxyl groups at the 3rd and 4th positions. This compound is chiral, and the (3R) configuration indicates the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3,4-dihydroxy-, (3R)- can be achieved through various methods. One common approach involves the oxidation of 3,4-dihydroxybutanal using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction typically requires an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of Butanoic acid, 3,4-dihydroxy-, (3R)- often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can produce this compound efficiently. The fermentation process involves the conversion of glucose or other carbon sources into the desired product through metabolic pathways.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3,4-dihydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, yielding butanoic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Butanoic acid derivatives
Substitution: Halogenated or alkylated butanoic acid derivatives
Applications De Recherche Scientifique
Butanoic acid, 3,4-dihydroxy-, (3R)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Butanoic acid, 3,4-dihydroxy-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzymatic activity, influence metabolic pathways, and affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-hydroxy-: Similar structure but lacks the hydroxyl group at the 4th position.
Butanoic acid, 4-hydroxy-: Similar structure but lacks the hydroxyl group at the 3rd position.
Butanedioic acid, 2,3-dihydroxy-: Contains hydroxyl groups at different positions and has a different molecular configuration.
Uniqueness
Butanoic acid, 3,4-dihydroxy-, (3R)- is unique due to its specific (3R) configuration and the presence of hydroxyl groups at both the 3rd and 4th positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
158800-76-1 |
|---|---|
Formule moléculaire |
C4H8O4 |
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
(3R)-3,4-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m1/s1 |
Clé InChI |
DZAIOXUZHHTJKN-GSVOUGTGSA-N |
SMILES isomérique |
C([C@H](CO)O)C(=O)O |
SMILES canonique |
C(C(CO)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


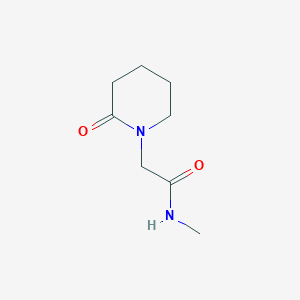
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
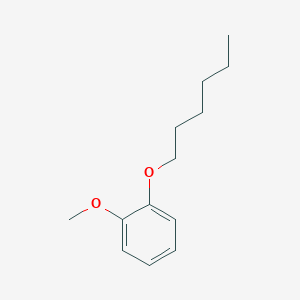
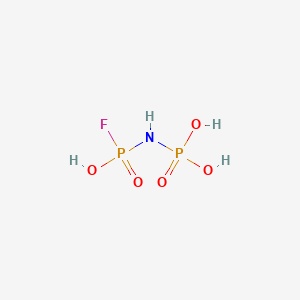
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
